![molecular formula C6H3BrFNO4S B2916081 3-Bromo-5-nitrobenzenesulfonyl fluoride CAS No. 2138256-36-5](/img/structure/B2916081.png)
3-Bromo-5-nitrobenzenesulfonyl fluoride
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Overview
Description
3-Bromo-5-nitrobenzenesulfonyl fluoride (BNBSF) is a chemical compound that belongs to the class of sulfonyl fluorides. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various biological processes. BNBSF has been extensively studied for its ability to inhibit proteases, and it has found applications in scientific research.
Scientific Research Applications
Molecular Structure Analysis
Studies on similar nitrobenzenesulfonyl compounds, such as 2-nitrobenzenesulfonyl fluoride, have focused on understanding their molecular structure and conformational properties through gas-phase electron diffraction and quantum chemical methods. This research aids in elucidating the geometric and electronic structure of these compounds, which is crucial for designing and synthesizing new materials and pharmaceuticals (Petrov et al., 2010).
Labeling of Proteins
Fluorine-18 labeled reagents, including derivatives of nitrobenzenesulfonyl fluoride, have been used for covalent attachment to proteins. This process is pivotal in developing diagnostic and therapeutic agents, particularly in the field of nuclear medicine, by allowing for the tracking of proteins within the body (Kilbourn et al., 1987).
Synthesis Methodologies
Research has developed highly diastereo- and enantioselective organocatalytic processes involving the use of nitrobenzenesulfonyl fluoride derivatives. These processes are significant for producing fluorinated compounds, which are highly sought after in pharmaceuticals and agrochemicals due to their unique properties (Li et al., 2012).
Materials Science
In materials science, the introduction of nitrobenzenesulfonyl fluoride derivatives into polymer solar cells has been studied for its effects on device performance. The incorporation of these compounds can lead to improved power conversion efficiency by affecting excitonic recombination and dissociation at the donor-acceptor interface, demonstrating the compound's utility in enhancing renewable energy technologies (Fu et al., 2015).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as sulfonamides, have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .
Mode of Action
It’s synthesized by the amidation reaction . The molecular electrostatic potential and the frontier molecular orbital of the molecule were investigated by DFT, which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .
Biochemical Pathways
Similar compounds, such as sulfonamides, are known to have extensive biological activities .
Result of Action
Similar compounds, such as sulfonamides, have been proven to have good anticancer effects .
Action Environment
It’s known that the broad application of similar compounds arises from the exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-bromo-5-nitrobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSFNFCYYAEBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-nitrobenzenesulfonyl fluoride |
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